molecular formula C18H15N5OS B2858689 N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034278-38-9

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No. B2858689
CAS RN: 2034278-38-9
M. Wt: 349.41
InChI Key: MNNVUNUXKIJFMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C18H15N5OS and its molecular weight is 349.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

  • Experimental and Theoretical Studies : This compound is involved in the study of functionalization reactions of related pyrazole compounds. An example includes the reaction of 1H-pyrazole-3-carboxylic acid to form carboxamide derivatives, which are then examined theoretically (Yıldırım, Kandemirli, & Demir, 2005).

  • Role in Inhibitor Design : Derivatives of this compound, like N-Benzyl-1-heteroaryl-pyrazole carboxamides, have been designed and synthesized for targeting specific enzymes such as co-activator associated arginine methyltransferase 1 (CARM1), showcasing its importance in medicinal chemistry (Allan et al., 2009).

  • Synthesis of Derivatives : Research includes synthesizing various derivatives of related compounds, which showcases the compound's versatility in creating diverse chemical structures (Fadda, Bondock, Khalil, & Tawfik, 2013).

Molecular Interaction Studies

  • Antagonist Binding Studies : The compound's related derivatives are used in molecular interaction studies, such as understanding how antagonists bind to specific receptors. For instance, studies on N-(piperidin-1-yl) derivatives help understand the binding interaction with the CB1 cannabinoid receptor (Shim et al., 2002).

Chemical Transformations and Synthesis

  • Chemical Transformations : The compound and its relatives are used in studies involving chemical transformations, such as the conversion of specific indazole compounds into carbothioamide and subsequent synthesis of related thiazole derivatives (El’chaninov, Aleksandrov, & Stepanov, 2018).

  • Heterocyclic Synthesis : It also plays a role in the synthesis of heterocyclic compounds, such as the formation of pyrazole, isoxazole, and pyrimidine derivatives, showcasing its relevance in creating complex molecular structures (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

properties

IUPAC Name

N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS/c1-23-14(8-16(22-23)13-3-2-6-19-9-13)10-20-18(24)12-4-5-15-17(7-12)25-11-21-15/h2-9,11H,10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNVUNUXKIJFMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.